
Isopropoxy(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropoxy(phenyl)silane is a chemical compound with the molecular formula C9H14OSi. It is known for its use as a stoichiometric reductant in various chemical reactions, particularly in metal-catalyzed hydrofunctionalizations. This compound is valued for its ability to decrease catalyst loading, lower reaction temperatures, and allow for a wide range of functional group tolerance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropoxy(phenyl)silane can be synthesized through the reaction of phenylsilane with isopropanol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the isopropoxy group on the silicon atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters is crucial in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropoxy(phenyl)silane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reductant in metal-catalyzed hydrogenation reactions.
Hydrofunctionalization Reactions: It is used in the hydrofunctionalization of alkenes, where it serves as a hydride source.
Common Reagents and Conditions:
Metal Catalysts: Iron and manganese catalysts are commonly used in reactions involving this compound.
Aprotic, Nonalcoholic Conditions: These conditions are preferred to exclude alcohol solvents from the reactions.
Major Products Formed:
Hydrogenation of Olefins: The reduction of olefins to alkanes.
Branch-Selective Olefin Cross-Coupling Reactions: Formation of branched products from olefins.
Applications De Recherche Scientifique
Isopropoxy(phenyl)silane has a wide range of applications in scientific research, including:
Biology and Medicine: While specific applications in biology and medicine are less documented, its role as a reductant can be explored in biochemical research.
Mécanisme D'action
The mechanism of action of isopropoxy(phenyl)silane involves its role as a hydride donor in chemical reactions. The compound donates a hydride ion (H-) to the substrate, facilitating reduction reactions. This process is often catalyzed by metal catalysts, which enhance the efficiency and selectivity of the reactions .
Comparaison Avec Des Composés Similaires
Phenylsilane: Another reductant used in similar reactions but less efficient compared to isopropoxy(phenyl)silane.
Triethylsilane: Used in reduction reactions but with different reactivity and selectivity profiles.
Uniqueness: this compound is unique due to its ability to exclude alcohol solvents from reactions, allowing for a broader range of functional group tolerance and more diverse solvent use. This makes it a more efficient and versatile reductant compared to similar compounds .
Propriétés
Formule moléculaire |
C9H12OSi |
|---|---|
Poids moléculaire |
164.28 g/mol |
InChI |
InChI=1S/C9H12OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
YPIQOCVXLTUEHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


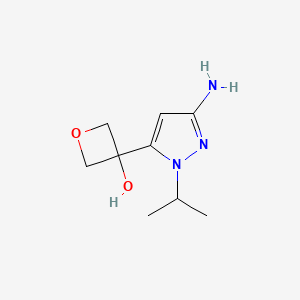
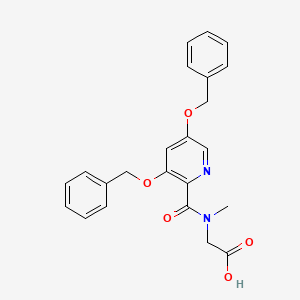

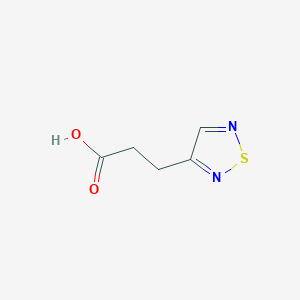
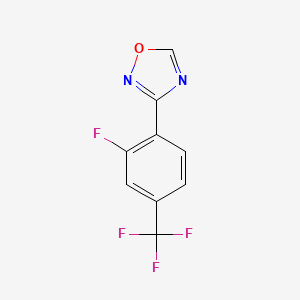
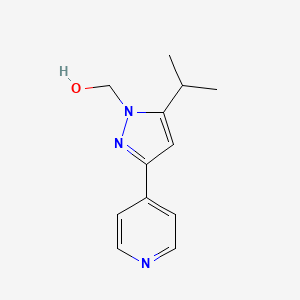
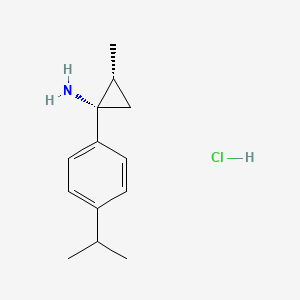
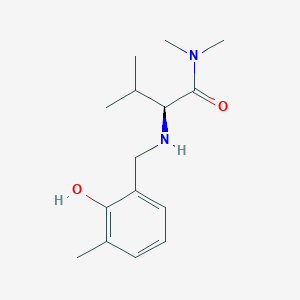
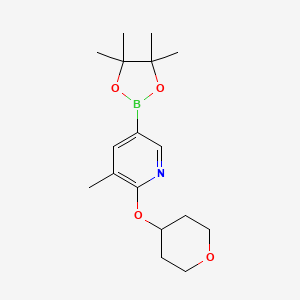
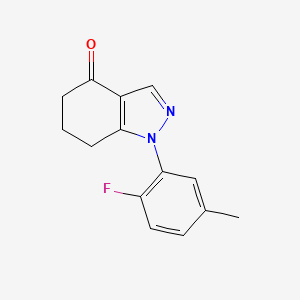
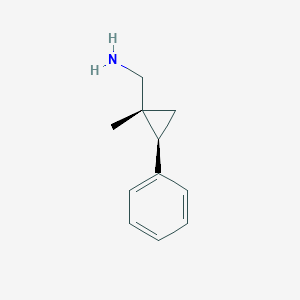
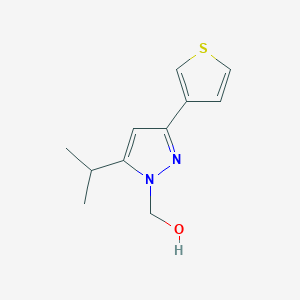
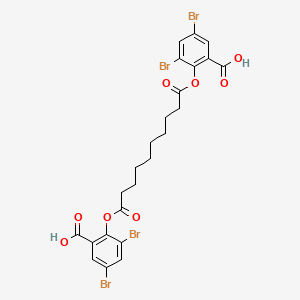
![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)
